Tert-butyl 4-[methoxy(methyl)carbamoyl]-4-methylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[methoxy(methyl)carbamoyl]-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . This compound is often used in chemical research and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[methoxy(methyl)carbamoyl]-4-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxy(methyl)amine . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[methoxy(methyl)carbamoyl]-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-[methoxy(methyl)carbamoyl]-4-methylpiperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-[methoxy(methyl)carbamoyl]-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylate
- Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[methoxy(methyl)carbamoyl]-4-methylpiperidine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
189442-91-9 |
---|---|
Molecular Formula |
C14H26N2O4 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl 4-[methoxy(methyl)carbamoyl]-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)20-12(18)16-9-7-14(4,8-10-16)11(17)15(5)19-6/h7-10H2,1-6H3 |
InChI Key |
YOBVDHHVKLPLBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)N(C)OC |
Origin of Product |
United States |
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